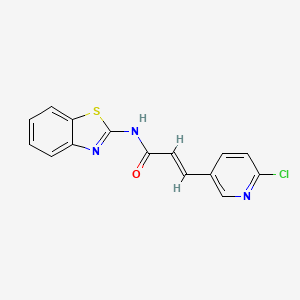![molecular formula C17H19NO3 B2378382 1'-(pent-4-énoyl)-3H-spiro[isobenzofuranne-1,3'-pipéridin]-3-one CAS No. 1706263-44-6](/img/structure/B2378382.png)
1'-(pent-4-énoyl)-3H-spiro[isobenzofuranne-1,3'-pipéridin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a piperidine ring fused with an isobenzofuran moiety, linked through a pent-4-enoyl group
Applications De Recherche Scientifique
1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
Target of Action
The primary target of this compound is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is most abundant in mast cells and has been implicated in inflammatory processes.
Mode of Action
It is known that the compound interacts with its target through itspent-4-enoyl group . This group is a novel amine-protecting group that can be readily cleaved under mild conditions .
Biochemical Pathways
The compound and its metabolites, such as penta-2,4-dienoyl-CoA and acryloyl-CoA , have been examined as substrates or inhibitors of purified enzymes of β-oxidation . This suggests that the compound may affect the β-oxidation pathway, which is a crucial metabolic pathway involved in the breakdown of fatty acids.
Pharmacokinetics
It is known that the compound’s pent-4-enoyl group can be readily cleaved, suggesting that it may be metabolized in the body .
Result of Action
The compound’s action results in the inhibition of fatty acid oxidation . Specifically, penta-2,4-dienoyl-CoA, a unique metabolite of the compound, has been found to specifically inhibit an enzyme of the β-oxidation sequence, 3-oxoacyl-CoA thiolase . This could explain the strong inhibition of fatty acid oxidation in intact mitochondria by the compound .
Méthodes De Préparation
The synthesis of 1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage of vicinal diols . This process can be carried out under mild conditions using acetic acid as a solvent and periodic acid as an oxidant . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1,3-diones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be compared with other spirocyclic compounds, such as spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Similar Compounds
Propriétés
IUPAC Name |
1'-pent-4-enoylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-9-15(19)18-11-6-10-17(12-18)14-8-5-4-7-13(14)16(20)21-17/h2,4-5,7-8H,1,3,6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNDMNVABKFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)
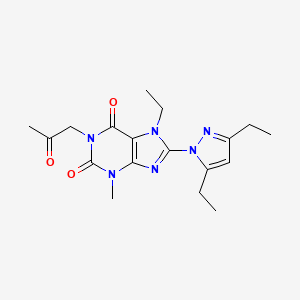
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2378303.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2378305.png)
![1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2378306.png)
![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)
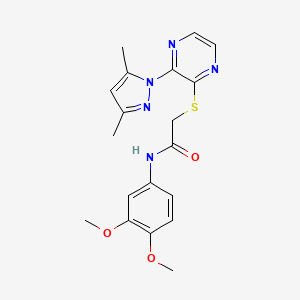
![tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate](/img/structure/B2378314.png)
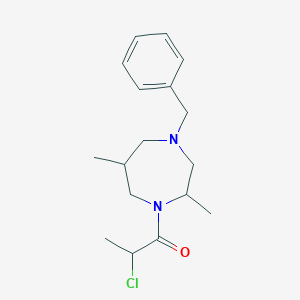
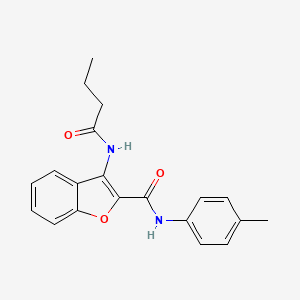
![N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2378321.png)
